molecular formula C7H5ClF3NO B15255943 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline

5-Chloro-4-(difluoromethoxy)-2-fluoroaniline

Cat. No.: B15255943
M. Wt: 211.57 g/mol
InChI Key: OTZXTOYGCSJWCH-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethoxy)-2-fluoroaniline is a chemical compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, including halogenation and methoxylation reactions. One common method involves the reaction of 5-chloro-2-fluoroaniline with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethoxy)-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

5-Chloro-4-(difluoromethoxy)-2-fluoroaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms enhances its reactivity and binding affinity to biological targets. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(difluoromethoxy)pyridin-2-ylmethanol
  • 5-Chloro-4-(difluoromethoxy)picolinic acid

Uniqueness

Compared to similar compounds, 5-Chloro-4-(difluoromethoxy)-2-fluoroaniline stands out due to its unique combination of chlorine, fluorine, and difluoromethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

5-chloro-4-(difluoromethoxy)-2-fluoroaniline

InChI

InChI=1S/C7H5ClF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2

InChI Key

OTZXTOYGCSJWCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)F)N

Origin of Product

United States

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